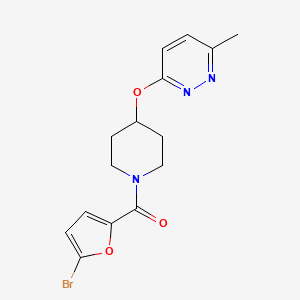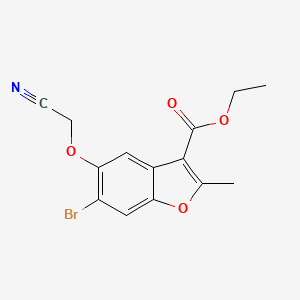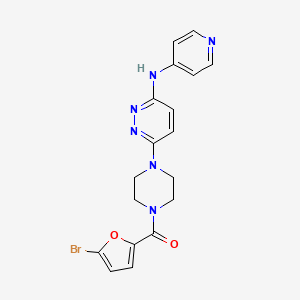![molecular formula C8H16BF3KNO2 B2561543 potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate CAS No. 1577289-26-9](/img/structure/B2561543.png)
potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is a chemical compound with the CAS Number: 1577289-26-9 . Its IUPAC name is potassium (3-((tert-butoxycarbonyl)amino)propyl)trifluoroborate . The molecular weight of this compound is 265.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5-9(10,11)12;/h4-6H2,1-3H3,(H,13,14);/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a salt . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate may play a role in the synthesis of carbamates, which are significant in various fields including agricultural and medicinal chemistry. For instance, potassium carbonate (K2CO3), a related potassium salt, is used as a catalyst in the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide, providing an efficient and environmentally friendly method for producing carbamates (Zhang, Yuan, Fukaya, & Choi, 2018).
Role in Intramolecular Cyclization
Potassium tert-butoxide, a compound similar in structure to potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate, has been used in the intramolecular cyclization of aryl ethers, amines, and amides. This process, often enhanced by microwave irradiation, initiates the formation of an aryl radical, leading to various regioisomeric products (Roman, Takahashi, & Charette, 2011).
Analytical Applications in Chromatography
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate, due to its structural similarity to potassium tert-butoxide, might be used in analytical methods such as gas chromatography. Potassium tert-butoxide, in combination with other reagents, has been applied in the derivatization of carbamate for the detection of herbicide residues in water samples (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5-9(10,11)12;/h4-6H2,1-3H3,(H,13,14);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCUELHZISZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate | |
CAS RN |
1577289-26-9 |
Source


|
| Record name | potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)





![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)



![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)

